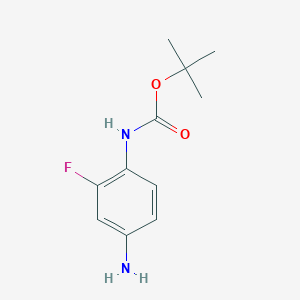

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol

Vue d'ensemble

Description

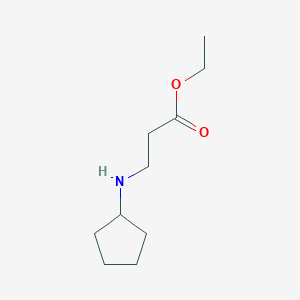

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol, commonly referred to as DCFPyM, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing both chlorine and fluorine atoms and is a highly reactive compound with a wide range of reactivities and properties. DCFPyM has been used in various scientific research applications due to its unique reactivity and chemical properties.

Applications De Recherche Scientifique

1. Infrared Spectroscopy and Molecular Calculations

In the study of hydrogen-bonded clusters of 2-fluoropyridine with methanol, IR spectroscopy revealed structures similar to those observed for 2-fluoropyridine-water clusters. Weak hydrogen bond interactions through aromatic hydrogen were observed, with vibrational frequencies of CH bonds in CH3 group affected by hydrogen bond formation. This indicates the importance of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol in studying molecular interactions and hydrogen bonding in similar compounds (Nibu, Marui, & Shimada, 2006).

2. Reactions with Caesium Fluoroxysulphate

Pyridine reacts with CsSO4F in various solvents, including methanol, to produce a mixture of products, demonstrating the reactivity of pyridine derivatives in solvent-based reactions. This has implications for the study of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol in similar solvent-based reactions (Stavber & Zupan, 1990).

3. Synthesis of Multi-Substituted Arenes

A study involving palladium-catalyzed C-H halogenation reactions for the synthesis of multi-substituted arenes utilized (6-Amino-2-chloro-3-fluorophenyl)methanol. This indicates the role of halogenated pyridinyl methanols in the synthesis of complex organic compounds (Xiuyun Sun, Yong-Hui Sun, & Rao, 2014).

4. Improved Synthesis Processes

An improved process for the preparation of pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, involving (2,6-Dichloro-5-fluoropyridin-3-yl)methanol, highlights its application in optimizing chemical synthesis techniques (Fang, 2008).

5. Thermo-Solvatochromism Studies

Research on thermo-solvatochromism of certain betaine dyes in aqueous alcohols involves 2,6-dichloro-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate, a compound related to (2,6-Dichloro-5-fluoropyridin-3-yl)methanol. This highlights its importance in understanding the behavior of similar compounds in response to temperature changes in solvent mixtures (Tada, Silva, & Seoud, 2003).

Propriétés

IUPAC Name |

(2,6-dichloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKFLYWBQHPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630705 | |

| Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

CAS RN |

820224-51-9 | |

| Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)